molecular formula C10H9NO2S B1470016 1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1515969-56-8

1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470016
CAS No.: 1515969-56-8
M. Wt: 207.25 g/mol
InChI Key: IAOKOIOYVFUQDJ-UHFFFAOYSA-N
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Description

“1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Chemical Reactions Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of polymers and compounds related to thiophene and pyrrole derivatives, highlighting their potential in the development of new materials with specific properties. For instance, Serhat Variş et al. (2006) synthesized a new soluble conducting polymer, focusing on its electrochromic device applications, demonstrating the potential for such compounds in electronic and optical applications Serhat Variş, M. Ak, C. Tanyeli, I. Akhmedov, L. Toppare, 2006. Similarly, the work on the alkaline hydrolysis of carboxylic acid methyl esters by Feinstein et al. (1969) provides insights into the chemical behavior of thiophen- and pyrrole-based esters under specific conditions A. Feinstein, P. H. Gore, G. Reed, 1969.

Reactivity and Mechanistic Insights

The reactivity of 3-(pyrrol-1-yl)thiophenes in Pd-catalyzed direct arylation has been explored, offering valuable mechanistic insights and conditions for selective arylation, which could be beneficial for synthesizing structurally diverse thiophene and pyrrole derivatives Imen Smari, Chiraz Youssef, H. Ammar, B. B. Hassine, Jean‐François Soulé, H. Doucet, 2015. This research underscores the versatility of such compounds in organic synthesis and their potential applications in medicinal chemistry and materials science.

Antimicrobial Applications

A study by M. Hublikar et al. (2019) synthesized and evaluated the in vitro antimicrobial activities of novel pyrrole-3-carboxylate derivatives, indicating the heterocyclic ring's importance in antimicrobial activity. This suggests that derivatives of 1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid could have potential applications in developing new antimicrobial agents M. Hublikar, P. Dixit, Vikas D. Kadu, Sachin P. Shirame, Dattatraya G. Raut, R. Bhosale, S. Jadhav, 2019.

Biochemical Analysis

Biochemical Properties

1-[(Thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing its distribution within biological systems .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory responses. This compound has been shown to modulate gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate antioxidant enzymes or downregulate pro-inflammatory cytokines, thereby affecting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding may result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade in the presence of light or heat. Long-term exposure to the compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage or oxidative stress. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism may also affect its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into mitochondria, where it can exert its effects on cellular respiration and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its role in regulating cellular processes, such as gene expression and metabolic pathways .

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(13)9-1-3-11(6-9)5-8-2-4-14-7-8/h1-4,6-7H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOKOIOYVFUQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C(=O)O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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